2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazine core, which is a heterocyclic structure containing sulfur and nitrogen atoms, and is modified with propyl and methoxyphenyl groups.
Mechanism of Action
Target of Action
The primary target of this compound is the MRGX2 receptor . The MRGX2 receptor plays a crucial role in various physiological processes, including pain perception and inflammation .
Mode of Action
The compound acts as an inhibitor of the MRGX2 receptor . By binding to this receptor, it prevents the receptor’s normal function, leading to a decrease in the physiological processes that the receptor is involved in .
Result of Action
The inhibition of the MRGX2 receptor by this compound could lead to a decrease in pain perception and inflammation . This could potentially make it useful in the treatment of conditions associated with these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazine core. One common approach is to start with a suitable benzene derivative, which undergoes nitration, followed by reduction and subsequent cyclization to form the thiadiazine ring. The propyl group can be introduced through alkylation reactions, and the methoxyphenyl group can be attached via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro groups in the precursor molecules can be reduced to amines.
Substitution: : The methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include iron powder, tin chloride, and hydrogen gas.
Substitution: : Nucleophiles such as alkyl halides, and bases like sodium hydride or potassium tert-butoxide are often used.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic potential, possibly as an anti-inflammatory or antimicrobial agent.
Industry: : It might find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the propyl and methoxyphenyl groups Similar compounds might include other thiadiazine derivatives or compounds with similar functional groups
List of Similar Compounds
2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide
2-[(1,1-Dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Properties
IUPAC Name |
2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-11-22-16-9-4-5-10-17(16)28(24,25)21-19(22)27-13-18(23)20-14-7-6-8-15(12-14)26-2/h4-10,12H,3,11,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBFKDDRSUZBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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